molecular formula C15H25O5- B14336424 2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate CAS No. 110100-35-1

2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate

Cat. No.: B14336424
CAS No.: 110100-35-1
M. Wt: 285.36 g/mol
InChI Key: YVXDDFFGRBYVLL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxylate group and a hydroxyhexyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate typically involves the esterification of 2-methylcyclohexane-1-carboxylic acid with 6-hydroxyhexanol. This reaction is often catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or carboxylic acids.

Scientific Research Applications

2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylate and alcohol moieties, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexane-1-carboxylate: Lacks the hydroxyhexyl ester group.

    6-Hydroxyhexyl acetate: Contains a simpler ester structure without the cyclohexane ring.

    Cyclohexane-1,2-dicarboxylate: Features two carboxylate groups on the cyclohexane ring.

Uniqueness

2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring, a carboxylate group, and a hydroxyhexyl ester. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

110100-35-1

Molecular Formula

C15H25O5-

Molecular Weight

285.36 g/mol

IUPAC Name

2-(6-hydroxyhexoxycarbonyl)-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C15H26O5/c1-15(9-5-4-8-12(15)13(17)18)14(19)20-11-7-3-2-6-10-16/h12,16H,2-11H2,1H3,(H,17,18)/p-1

InChI Key

YVXDDFFGRBYVLL-UHFFFAOYSA-M

Canonical SMILES

CC1(CCCCC1C(=O)[O-])C(=O)OCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.